3-Azidoethidium

Descripción general

Descripción

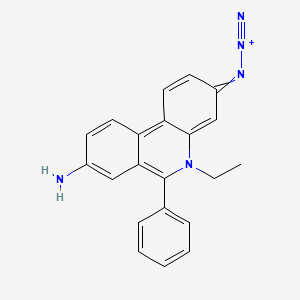

3-Azidoethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H18N5+ and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nucleic Acid Interaction Studies

3-Azidoethidium serves as a valuable probe for studying interactions with nucleic acids. It has been shown to intercalate into DNA and RNA, allowing researchers to investigate binding affinities and mechanisms of action.

Case Study: Binding Affinity Analysis

A comparative study demonstrated that this compound binds effectively to self-complementary ribodinucleosides, forming stable complexes. The binding is characterized by multicomponent equilibria involving self-association and formation of 1:1 and 2:1 nucleoside:dye complexes. The results indicated that while this compound intercalates into nucleic acids, its binding affinity is weaker compared to other derivatives like 8-azidoethidium .

Photochemical Applications

The azido group in this compound makes it a suitable candidate for photochemical studies. Upon exposure to light, the azide can undergo photolysis, leading to the formation of reactive intermediates that can interact with nucleic acids.

Case Study: Mutagenesis Studies

Research utilizing this compound as a photosensitive probe revealed its potential for analyzing mutagenic interactions. In an Ames assay, it was observed that the presence of ethidium bromide reduced the frameshift mutations caused by this compound, indicating competitive interactions at mutagenic sites . This highlights its utility in understanding the mutagenic potential of intercalating agents.

Drug Delivery Systems

This compound has been incorporated into drug delivery systems due to its ability to target specific cells and tissues. Its chemical properties allow for conjugation with various targeting ligands through click chemistry techniques.

Case Study: Modular Drug Delivery

In a study on polymer-caged nanobins, this compound was conjugated with alkyne-functionalized polymers to create targeted drug delivery vehicles. This approach enhanced the specificity of drug delivery systems aimed at cancer cells by utilizing folate receptors as targeting moieties . The successful conjugation was verified through multiple analytical techniques, demonstrating the compound's versatility in drug delivery applications.

Mechanistic Studies on Drug Resistance

The interactions of this compound with multidrug transporters provide insights into mechanisms of drug resistance in cancer therapy. By studying its binding properties with transporters, researchers can better understand how certain drugs are expelled from cells.

Case Study: Transporter Interaction Analysis

A study on engineered multidrug transporters revealed that this compound exhibits high-affinity binding under specific ionic conditions. This interaction was crucial for elucidating how ethidium derivatives are transported across cell membranes, thereby contributing to our understanding of drug resistance mechanisms in cancer cells .

Synthesis and Modification Techniques

The synthesis of this compound can be achieved through various chemical modifications of existing ethidium derivatives. These modifications enhance its functionality for specific applications in research.

Synthesis Overview

The synthesis typically involves the introduction of an azide group at the C-3 position of ethidium, which can be achieved through established organic synthesis methods. This modification not only enhances its reactivity but also allows for further functionalization depending on the desired application .

Propiedades

IUPAC Name |

8-amino-3-diazonioimino-5-ethyl-6-phenylphenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N5/c1-2-26-20-13-16(24-25-23)9-11-18(20)17-10-8-15(22)12-19(17)21(26)14-6-4-3-5-7-14/h3-13H,2,22H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPUKIBZMFELIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N5+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74951-11-4 (chloride) | |

| Record name | 3-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70225460 | |

| Record name | 3-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-55-6 | |

| Record name | 3-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.